Sceptrin Exhibits the Highest Muscarinic Acetylcholine Receptor (mAChR) Binding Affinity Among C11N5 Bromopyrrole Alkaloids
In direct head-to-head competition experiments using 3H-QNB (quinuclidinyl benzilate) radioligand binding to rat brain membrane muscarinic acetylcholine receptors, sceptrin demonstrated the highest potency among the tested C11N5 compounds. The rank order of potency was: sceptrin > oroidin ≥ dibromosceptrin ≥ clathrodin. Sceptrin (50 μM) was further characterized via Scatchard analysis and shown to act as a competitive inhibitor of 3H-QNB binding [1].
| Evidence Dimension | Muscarinic acetylcholine receptor (mAChR) binding affinity (3H-QNB competition assay) |
|---|---|
| Target Compound Data | Highest potency among C11N5 series; competitive inhibition at 50 μM |
| Comparator Or Baseline | Oroidin (second highest); dibromosceptrin (third); clathrodin (lowest) |
| Quantified Difference | Rank order potency difference; mechanism confirmed as competitive |
| Conditions | Rat brain membrane preparations; 3H-QNB radioligand binding assay; Scatchard analysis for mechanism determination |
Why This Matters
For researchers investigating mAChR pharmacology or screening for selective muscarinic modulators, sceptrin provides the highest potency reference compound within the C11N5 natural product series, enabling meaningful structure-activity relationship studies that monomeric or alternative dimeric analogs cannot support.
- [1] Rosa R, Silva W, Escalona de Motta G, Rodríguez AD, Morales JJ, Ortiz M. Anti-muscarinic activity of a family of C11N5 compounds isolated from Agelas sponges. Experientia. 1992 Sep 15;48(9):885-7. DOI: 10.1007/BF02118426. PMID: 1397186. View Source
